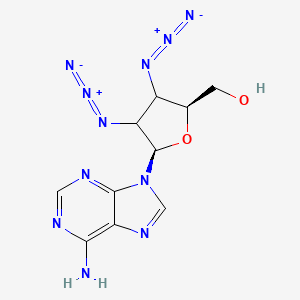
Adenosine, 2',3'-diazido-2',3'-dideoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine, 2’,3’-diazido-2’,3’-dideoxy-: is a modified nucleoside analog. It is structurally similar to adenosine but lacks the hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which are replaced by azido groups. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 2’,3’-diazido-2’,3’-dideoxy- typically involves the selective substitution of the hydroxyl groups at the 2’ and 3’ positions of adenosine with azido groups. This can be achieved through a multi-step process:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of adenosine is protected using a suitable protecting group such as a trityl or silyl group.
Activation of the 2’ and 3’ positions: The 2’ and 3’ hydroxyl groups are activated using reagents like tosyl chloride or mesyl chloride to form tosylates or mesylates.
Substitution with azide: The activated 2’ and 3’ positions are then treated with sodium azide to replace the tosyl or mesyl groups with azido groups.
Deprotection: The protecting group at the 5’ position is removed to yield the final product.
Industrial Production Methods: Industrial production of adenosine, 2’,3’-diazido-2’,3’-dideoxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: Adenosine, 2’,3’-diazido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Reduction: The azido groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Reduction: Adenosine, 2’,3’-diamino-2’,3’-dideoxy-.
Substitution: Adenosine derivatives with various substituents at the 2’ and 3’ positions.
Cycloaddition: Triazole-containing adenosine derivatives.
科学研究应用
Adenosine, 2’,3’-diazido-2’,3’-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogs and derivatives.
Biology: Employed in studies of nucleic acid metabolism and as a tool for labeling and tracking nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic assays and as a component in biochemical research kits.
作用机制
The mechanism of action of adenosine, 2’,3’-diazido-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. The azido groups at the 2’ and 3’ positions prevent the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This property makes it a potent inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid synthesis.
相似化合物的比较
Adenosine, 2’,3’-dideoxy-: Lacks the azido groups and is used as a chain terminator in nucleic acid synthesis.
Adenosine, 2’,3’-didehydro-2’,3’-dideoxy-: Contains a double bond between the 2’ and 3’ positions and is also used as a chain terminator.
Adenosine, 2’,3’-diamino-2’,3’-dideoxy-: Contains amino groups instead of azido groups and has different chemical properties.
Uniqueness: Adenosine, 2’,3’-diazido-2’,3’-dideoxy- is unique due to the presence of azido groups, which impart distinct chemical reactivity and biological activity. The azido groups enable the compound to participate in “click chemistry” reactions, making it a valuable tool for bioconjugation and labeling studies.
属性
CAS 编号 |
119644-21-2 |
|---|---|
分子式 |
C10H11N11O2 |
分子量 |
317.27 g/mol |
IUPAC 名称 |
[(2S,5R)-5-(6-aminopurin-9-yl)-3,4-diazidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11N11O2/c11-8-7-9(15-2-14-8)21(3-16-7)10-6(18-20-13)5(17-19-12)4(1-22)23-10/h2-6,10,22H,1H2,(H2,11,14,15)/t4-,5?,6?,10-/m1/s1 |
InChI 键 |
WQZLKYFRGKFHEZ-CXEAJDPUSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)CO)N=[N+]=[N-])N=[N+]=[N-])N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])N=[N+]=[N-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
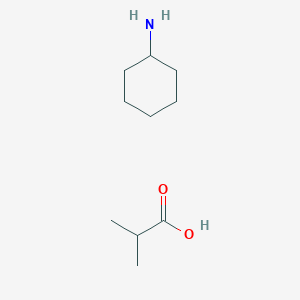
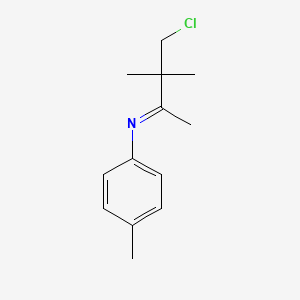
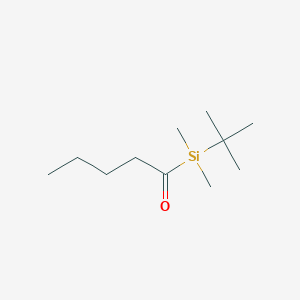
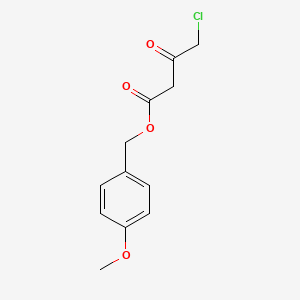
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
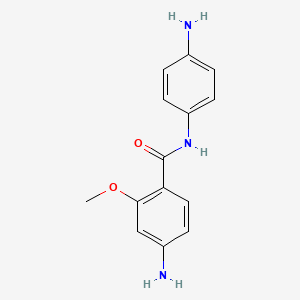
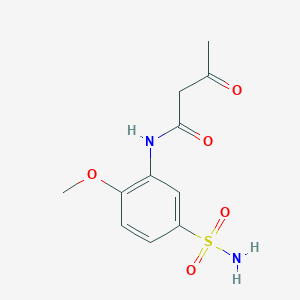
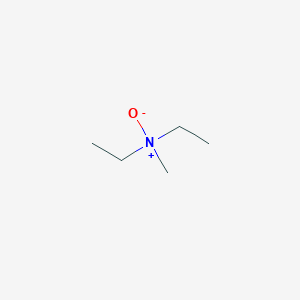
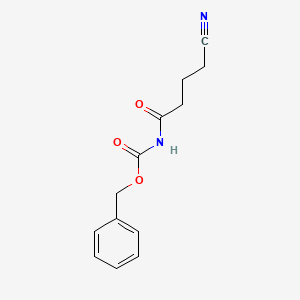
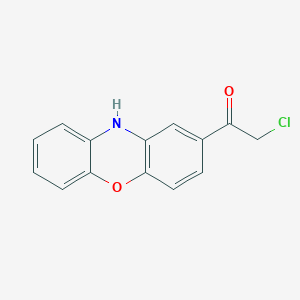
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
